molecular formula C13H14O4 B8724705 2-(6-Hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

2-(6-Hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Cat. No.: B8724705
M. Wt: 234.25 g/mol
InChI Key: JHRCYKZWZGQJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-(6-hydroxy-2-methyl-1-oxo-3,4-dihydronaphthalen-2-yl)acetic acid

InChI

InChI=1S/C13H14O4/c1-13(7-11(15)16)5-4-8-6-9(14)2-3-10(8)12(13)17/h2-3,6,14H,4-5,7H2,1H3,(H,15,16)

InChI Key

JHRCYKZWZGQJSV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1=O)C=CC(=C2)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aqueous HBr (300 mL) was added to 3A (30 g, 109 mmol), and the reaction mixture was refluxed for 5 h. The reaction mixture was then brought to room temperature, diluted with water and extracted with ethyl acetate (2×300 mL). The separated organic layers were dried over sodium sulfate and filtered, and the filtrate was concentrated under reduced pressure. The crude product was purified by flash chromatography using 40% ethyl acetate in hexanes to afford the title compound (22 g, 73%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ 12.08 (bs, 1H), 10.29 (s, 1H), 7.74 (d, J=8.4 Hz, 1H), 6.7 (m, 1H), 6.62 (m, 1H), 3.0-2.71 (m, 3H), 2.49-2.33 (m, 2H), 1.8 (m, 1H), 1.1 (s, 3H). ESI-MS m/z: 235 (M+H)+.
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

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